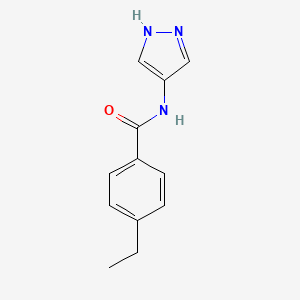
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and migration of cancer cells. 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide in lab experiments is its ability to selectively target cancer cells, making it a potentially more effective treatment than traditional chemotherapy drugs. However, there are also limitations to its use, such as its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
For its research include the development of more efficient synthesis methods, investigation of its use in combination with other therapies, and further investigation into its safety and efficacy.
Synthesemethoden
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide can be synthesized using a variety of methods, but the most common approach is the reaction between 4-methylbenzoyl chloride and 4-pyrazolylamine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide. Other methods involve the use of different starting materials and reaction conditions, but the basic steps remain the same.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. 2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-2-4-10(5-3-9)6-12(16)15-11-7-13-14-8-11/h2-5,7-8H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNFRTVCGHCUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



